N-L-アラニル-L-グルタミン酸ビス(ベンジル)エステル

説明

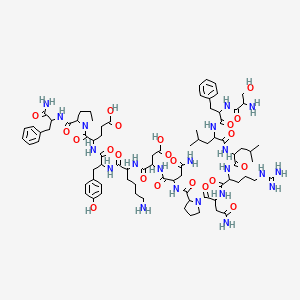

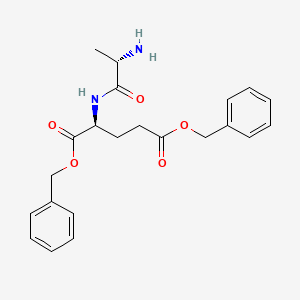

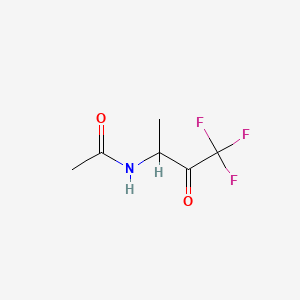

Dibenzyl L-alanyl-L-glutamate is a chemical compound with the molecular formula C22H26N2O5 . It contains 55 atoms in total, including 26 Hydrogen atoms, 22 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms . It is a derivative of the amino acids alanine and glutamate .

Synthesis Analysis

The synthesis of Dibenzyl L-alanyl-L-glutamate involves metabolic engineering of Escherichia coli for efficient production of l-alanyl-l-glutamine . The process involves over-expressing l-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp . Another approach involves the ring-opening polymerization of γ-benzyl-l-glutamate N-carboxyanhydride (BLG NCA) to synthesize poly(γ-benzyl-l-glutamate) (PBLG) .Molecular Structure Analysis

The molecular structure of Dibenzyl L-alanyl-L-glutamate includes 56 bonds in total, with 30 non-H bonds, 15 multiple bonds, 12 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), 1 secondary amide (aliphatic), and 1 primary amine .Chemical Reactions Analysis

The chemical reactions involving Dibenzyl L-alanyl-L-glutamate are complex and involve several steps. For instance, a metabolically engineered E. coli strain for AQ production was developed by over-expressing l-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp .Physical And Chemical Properties Analysis

The physical and chemical properties of Dibenzyl L-alanyl-L-glutamate include an average mass of 327.374 Da and a mono-isotopic mass of 327.147064 Da . It also has a molecular weight determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .科学的研究の応用

L-アラニル-L-グルタミンの製造

この化合物は、アミノ酸エステルアシル転移酵素を発現する固定化大腸菌によってL-アラニル-L-グルタミン(Ala-Gln)を製造するために使用されます . 固定化されたE. coliは、α-アミノ酸エステルアシル転移酵素を発現し、Ala-Glnの連続生産に使用されました .

バイオテクノロジー的応用

固定化技術は、バイオテクノロジー的手法によるAla-Glnの生産に潜在的な応用があります . 固定化は、Ala-Glnの高効率生産を達成するのに役立ちます .

細胞培養

細胞培養では、L-アラニル-L-グルタミンは、このジペプチドはL-グルタミンとは異なり水溶液中で安定しているため、L-グルタミンの代替として使用されることがあります。L-グルタミンは自発的に分解してアンモニアとピロリジンカルボン酸を生成します .

臨床治療

L-アラニル-L-グルタミン(AQ)は、臨床治療、術後リハビリテーション、スポーツヘルスケアなどの分野で広く使用されています . それは、独特の物理化学的特性のために、臨床における大きな応用可能性を示しています .

ピキア・パストリスによる生産

より安全な宿主であるピキア・パストリスは、E. coliの代替として、L-アラニル-L-グルタミンの生産に使用されました . 組換えP. pastorisは、スフィンゴバクテリウム・シャンエンシスSY1由来のα-アミノ酸エステルアシル転移酵素の元の遺伝子で構築され、Ala-Glnを生産しました .

安定性と効率

固定化細胞は、遊離細胞よりも安定性に優れています <svg class="icon" height="16" p-id="1735" t="17092

将来の方向性

Future research could focus on improving the synthesis process of Dibenzyl L-alanyl-L-glutamate. For instance, a biocatalytic approach for the synthesis of α-benzyl L-glutamate has been reported, which could potentially be applied to the synthesis of Dibenzyl L-alanyl-L-glutamate . Additionally, the role of glutamine, a component of this compound, in muscle recovery from resistance training is an area of ongoing research .

作用機序

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the ester bond in this compound is susceptible to alkaline hydrolysis . This suggests that the compound may be metabolized in the body through ester hydrolysis, leading to the release of its constituent amino acids, L-alanine and L-glutamate.

Biochemical Pathways

It is used in the preparation of alanine-glutamic dendrimer and other polypeptides , indicating that it may play a role in peptide synthesis or modification.

Pharmacokinetics

Given its susceptibility to alkaline hydrolysis , it can be inferred that the compound may be metabolized in the body through ester hydrolysis, leading to the release of its constituent amino acids, L-alanine and L-glutamate.

Result of Action

It is used in proteomics research , suggesting that it may have effects on protein structure or function.

Action Environment

It is known that the ester bond in this compound is susceptible to alkaline hydrolysis , suggesting that the compound’s stability and efficacy may be influenced by the pH of its environment.

生化学分析

Biochemical Properties

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been genetically encoded into proteins for site-specific protein modifications . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

The effects of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its significant biochemical properties .

Dosage Effects in Animal Models

The effects of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester vary with different dosages in animal models

Metabolic Pathways

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Transport and Distribution

The transport and distribution of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester within cells and tissues involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

特性

IUPAC Name |

dibenzyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26)/t16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRIFZCMNCZLJQ-LPHOPBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737570 | |

| Record name | Dibenzyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87063-91-0 | |

| Record name | Dibenzyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylbenz[a]anthracene-d14](/img/no-structure.png)

![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)

![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)